Ethoxy[({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione
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Overview
Description
Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been found to have antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine structure have been commercialized .
Synthesis Analysis
A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This synthesis can be performed under microwave irradiation in a solvent- and catalyst-free method .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is a fused bicyclic ring system. The bond lengths and valence angles in these compounds are close to the standard values .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be synthesized from different 2-aminopyridines with various α-bromoketones . This reaction is reasonably fast, very clean, high yielding, and environmentally benign .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines can vary depending on the specific compound. For example, 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is a white solid with a melting point of 157–159 °C .Scientific Research Applications
Synthesis and Antimicrobial Applications
The compound Ethoxy[({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione is involved in the synthesis of thiazoles and their derivatives, which exhibit antimicrobial activities. Studies show that thiazoles synthesized from related compounds demonstrate in vitro antimicrobial activity against bacterial strains such as Escherichia coli and Xanthomonas citri, and antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Chemical Characterization and Biological Activity
The compound is also part of the synthesis of benzimidazole derivatives. These compounds are characterized for their chemical properties and tested for biological activities, such as anti-ulcer activity. The study involves the synthesis of specific benzimidazole derivatives, highlighting the importance of chemical characterization in understanding the biological activity of these compounds (Madala, 2017).
Novel Pyridine Analogs
This compound and its analogs play a role in the development of new pyridine analogs. These compounds are synthesized and characterized for their potential pharmacological applications. The study involves the synthesis of chalcones and pyrimidines, which are then tested for their inhibitory activity against different bacterial strains, showcasing the potential medicinal applications of these compounds (Patel & Patel, 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
O-ethyl (7-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanylmethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c1-3-15-12(16)17-8-10-7-14-5-4-9(2)6-11(14)13-10/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJALGVTFFIBEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SCC1=CN2C=CC(=CC2=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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